molecular formula C13H18ClNO B2715850 2-chloro-N-(4-phenylbutan-2-yl)propanamide CAS No. 743442-10-6

2-chloro-N-(4-phenylbutan-2-yl)propanamide

Cat. No.: B2715850
CAS No.: 743442-10-6
M. Wt: 239.74
InChI Key: HMNUMSKIRHYVOD-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-phenylbutan-2-yl)propanamide is a chloro-substituted propanamide derivative characterized by a tertiary amide linkage and a 4-phenylbutan-2-yl substituent. Its structural features, including the phenylbutan-2-yl group, may confer distinct solubility, crystallinity, and steric properties compared to simpler aryl-substituted analogs.

Properties

IUPAC Name

2-chloro-N-(4-phenylbutan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10(15-13(16)11(2)14)8-9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNUMSKIRHYVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-phenylbutan-2-yl)propanamide typically involves the reaction of 4-phenylbutan-2-amine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-phenylbutan-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-(4-phenylbutan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-phenylbutan-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-N-(4-Methylphenyl)Propanamide (CNMP)

  • Structure : Substituted with a 4-methylphenyl group instead of 4-phenylbutan-2-yl.
  • Properties :
    • Solubility : Exhibits temperature-dependent solubility in toluene, with optimized crystallization achieved via continuous mixed suspension–mixed product removal (MSMPR) processes .
    • Synthetic Utility : Key intermediate for α-thio-β-chloroacrylamides, highlighting the role of chloro-propanamides in constructing sulfur-containing APIs .

2-Chloro-N-(4-Cyanophenyl)Propanamide

  • Structure: Features a cyano group at the para position of the phenyl ring.
  • Properties: Molecular Weight: 208.64 g/mol (vs. 251.75 g/mol for the target compound). Reactivity: The electron-withdrawing cyano group may enhance electrophilicity at the amide carbonyl, facilitating nucleophilic substitutions .
  • Key Difference: The cyano group introduces polarity, likely increasing solubility in polar aprotic solvents compared to the hydrophobic phenylbutan-2-yl substituent.

Halogen-Substituted Analogues

2-Bromo-N-(4-Chlorophenyl)Propanamide

  • Structure : Bromine replaces chlorine at the β-position.
  • Properties :
    • Molecular Weight : 262.53 g/mol.
    • Reactivity : Bromine’s higher atomic radius and polarizability may alter reaction pathways, such as radical-mediated processes or halogen bonding in biological targets .
  • Key Difference : Bromo-substituted analogs often exhibit distinct pharmacokinetic profiles due to increased lipophilicity and metabolic stability .

(R,S)-2-Chloro-N-(3-Fluoro-4-Methylphenyl)Propanamide

  • Structure : Incorporates a fluorine atom and methyl group on the aryl ring.
  • Properties :
    • Biological Activity : Fluorine’s electronegativity and small size enhance binding affinity in drug-receptor interactions, as seen in analogs targeting ion channels or enzymes .
  • Key Difference: Fluorination typically improves metabolic stability and bioavailability compared to non-fluorinated analogs like the target compound .

Heterocyclic and Functionalized Derivatives

3-[5-(4-Chlorophenyl)Furan-2-yl]-N-(4-Fluorophenyl)Propanamide

  • Structure : Contains a furan ring linked to a chlorophenyl group.
  • Properties: Molecular Weight: ~327.8 g/mol.
  • Key Difference : Heterocyclic moieties expand applications in materials science and photopharmacology, unlike the purely aliphatic/aromatic target compound.

N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)Propanamide

  • Structure : Combines isobutylphenyl and chlorophenethyl groups.
  • Properties: Synthesis: Prepared via Schotten-Baumann reaction, emphasizing the versatility of chloro-propanamides in amide bond formation .

Research Findings and Implications

  • Solubility and Crystallization: The phenylbutan-2-yl group in the target compound likely reduces solubility in nonpolar solvents compared to methylphenyl analogs like CNMP, necessitating tailored crystallization protocols .
  • Biological Relevance : Chloro-propanamides with fluorinated or heterocyclic substituents demonstrate enhanced target engagement, suggesting opportunities for structural optimization in drug design .
  • Synthetic Flexibility : The chloro-propanamide scaffold supports diverse functionalization strategies, including nucleophilic substitution and amide coupling, enabling rapid derivatization .

Biological Activity

2-Chloro-N-(4-phenylbutan-2-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of a chloro group and a phenylbutanamide moiety, suggests various interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClNC_{13}H_{16}ClN, with a molecular weight of approximately 235.73 g/mol. The compound features:

  • A chloro substituent that may enhance its reactivity.
  • An amide functional group, which is crucial for biological activity.
  • A phenylbutan-2-yl side chain that contributes to its lipophilicity and potential receptor interactions.

The biological activity of this compound is hypothesized to involve:

  • Binding to specific enzymes or receptors , leading to altered enzymatic activity.
  • Potential covalent interactions with nucleophilic sites on proteins, which may inhibit their function.
  • Modulation of cell signaling pathways through receptor interaction.

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral properties, particularly against influenza viruses. In vitro studies have shown that these compounds can reduce viral titers significantly, suggesting potential as therapeutic agents in viral infections. The mechanism may involve interference with viral replication pathways or inhibition of viral enzymes .

Antifungal Activity

A related study evaluated the antifungal potential of this compound against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The findings revealed:

  • Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL .
  • Minimum Fungicidal Concentration (MFC) values between 512 and 1024 µg/mL .
  • The compound inhibited up to 92% of biofilm formation and ruptured preformed biofilms by 87% . However, it did not bind to ergosterol nor damage the fungal cell wall .

Case Studies

  • Antiviral Study : In an experimental setup, this compound was tested against H3N2 and H1N1 strains. Results indicated a significant reduction in viral replication, supporting its potential use in antiviral therapies .
  • Antifungal Research : A comprehensive study on the antifungal efficacy against resistant strains highlighted the compound's ability to inhibit biofilm formation significantly. This property is crucial for treating infections where biofilms contribute to drug resistance .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-Chloro-N-(4-methylphenyl)propanamideC12H15ClNMethyl group enhances lipophilicityAntimicrobial activity
N-(4-bromophenyl)propanamideC11H12BrNHalogenated variant with distinct reactivityPotential anticancer properties
3-Phenyl-N-(4-phenylbutan-2-yl)propanamideC19H25NDual phenyl substituents enhance electronic propertiesAntiviral properties

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